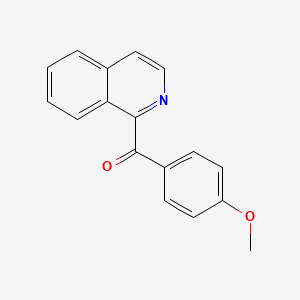

1-(4-Methoxybenzoyl)isoquinoline

Description

Contextualization within Heterocyclic Chemistry Research

Isoquinoline (B145761) and its derivatives are fundamental scaffolds in heterocyclic chemistry, a field that explores the synthesis and properties of cyclic compounds containing atoms of at least two different elements in their rings. wikipedia.orgamerigoscientific.com The isoquinoline framework is a privileged structure in medicinal chemistry, serving as a template for drug discovery. nih.gov Its derivatives exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net The versatility of the isoquinoline core allows for the introduction of various substituents at different positions, leading to a vast library of compounds with diverse biological functions. nih.govrsc.org This structural diversity makes isoquinolines a compelling target for synthetic organic and medicinal chemists. nih.gov

Historical Perspectives on Isoquinoline Synthesis and Derivatization

The journey of isoquinoline began with its first isolation from coal tar in 1885. wikipedia.org Since then, numerous synthetic methods have been developed to construct the isoquinoline skeleton and its derivatives. wikipedia.org Traditional methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have been the cornerstones of isoquinoline synthesis for decades. wikipedia.orgpharmaguideline.comnih.gov These classic reactions typically involve electrophilic aromatic substitution, which often limits their application to electron-rich starting materials. researchgate.net

Over the years, significant advancements have led to the development of novel and more efficient synthetic strategies. nih.govorganic-chemistry.org Modern approaches often utilize transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and annulation reactions, to construct the isoquinoline framework with greater efficiency and a broader substrate scope. organic-chemistry.orgacs.org These newer methods allow for the synthesis of a wide variety of substituted isoquinolines under milder conditions. researchgate.netacs.org The continuous evolution of synthetic methodologies highlights the enduring importance of isoquinolines in organic chemistry. nih.govrsc.org

Role of the Isoquinoline Core in Complex Molecular Architectures

The isoquinoline nucleus is a key building block in the architecture of numerous complex natural products and synthetic molecules. researchgate.netnih.gov Many isoquinoline alkaloids, a large and diverse family of naturally occurring compounds, possess significant biological activities. rsc.orgnih.govnumberanalytics.com For instance, the 1-benzylisoquinoline (B1618099) unit forms the structural backbone of important alkaloids like papaverine. wikipedia.org

Furthermore, 1-substituted-tetrahydroisoquinolines (THIQs) are crucial precursors for the synthesis of even more complex isoquinoline alkaloids, including morphinans, protoberberines, and apomorphines. nih.gov The chirality at the C1 position of these THIQs is often vital for their biological activity. nih.gov The ability of the isoquinoline core to serve as a scaffold for creating intricate three-dimensional structures underscores its importance in the design and synthesis of new therapeutic agents and other functional molecules. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H13NO2 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

isoquinolin-1-yl-(4-methoxyphenyl)methanone |

InChI |

InChI=1S/C17H13NO2/c1-20-14-8-6-13(7-9-14)17(19)16-15-5-3-2-4-12(15)10-11-18-16/h2-11H,1H3 |

InChI Key |

AEHSAUPWRMSRNX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=NC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Chemical and Physical Properties of 1 4 Methoxybenzoyl Isoquinoline

The specific properties of 1-(4-Methoxybenzoyl)isoquinoline are detailed below, providing a foundational understanding of its chemical nature.

| Property | Value |

| Molecular Formula | C17H13NO2 |

| Appearance | Not explicitly documented, but likely a solid at room temperature based on related compounds. |

| Solubility | Expected to have low solubility in water but good solubility in common organic solvents like ethanol, acetone, and diethyl ether, similar to the parent isoquinoline (B145761). wikipedia.orgresearchgate.net |

| Basicity | As an isoquinoline derivative, it is expected to be a weak base. wikipedia.orgresearchgate.net |

Chemical Transformations and Reactivity of 1 4 Methoxybenzoyl Isoquinoline Derivatives

Oxidation and Reduction Chemistry of the Isoquinoline (B145761) and Benzoyl Moieties

The presence of both an isoquinoline ring system and a benzoyl carbonyl group provides multiple sites for oxidation and reduction reactions, allowing for selective transformations under appropriate conditions.

The carbonyl group of the benzoyl moiety is susceptible to reduction to a secondary alcohol. This transformation can be achieved using various hydride-donating reagents. youtube.comyoutube.comyoutube.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com Ketones are generally less reactive than aldehydes towards reduction due to greater steric hindrance and the electron-donating nature of the adjacent carbon atoms, which lessens the electrophilicity of the carbonyl carbon. khanacademy.org

The isoquinoline nucleus, being an aromatic heterocyclic system, can undergo reduction under more forcing conditions, typically through catalytic hydrogenation. youtube.comnih.gov The specific products formed depend on the catalyst, pressure, and temperature used. youtube.comnih.gov For instance, catalytic hydrogenation can lead to the saturation of the pyridine (B92270) ring, the benzene (B151609) ring, or both.

Conversely, the isoquinoline ring can be oxidized. Oxidation with peracids, such as peracetic acid, typically results in the formation of an N-oxide. More aggressive oxidation, for example with potassium permanganate, can lead to the cleavage of the benzene ring to yield a pyridine-dicarboxylic acid derivative.

Table 1: Exemplary Reduction and Oxidation Reactions

| Starting Material | Reagent(s) | Product(s) | Moiety Transformed |

| 1-(4-Methoxybenzoyl)isoquinoline | NaBH₄, Methanol | 1-[Hydroxy(4-methoxyphenyl)methyl]isoquinoline | Benzoyl group |

| This compound | H₂, Pd/C | 1-(4-Methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline | Isoquinoline ring |

| This compound | m-CPBA | This compound N-oxide | Isoquinoline nitrogen |

Substitution and Functionalization Reactions on the Isoquinoline Core and 4-Methoxybenzoyl Group

Both the isoquinoline core and the 4-methoxybenzoyl group can undergo substitution reactions, although their reactivity patterns differ significantly.

Isoquinoline Core:

The isoquinoline ring system is susceptible to both electrophilic and nucleophilic substitution. Electrophilic aromatic substitution typically occurs on the electron-rich benzene ring, favoring positions 5 and 8. This is due to the greater stability of the cationic intermediate formed during the reaction.

Nucleophilic aromatic substitution, on the other hand, preferentially occurs at position 1 of the isoquinoline ring. The presence of the electron-withdrawing nitrogen atom makes the C-1 position electron-deficient and thus susceptible to attack by nucleophiles. youtube.com The stability of the resulting intermediate, where the negative charge can be delocalized onto the nitrogen atom, further facilitates this reaction.

4-Methoxybenzoyl Group:

The 4-methoxybenzoyl group is an activated aromatic ring due to the electron-donating nature of the methoxy (B1213986) group. This group directs electrophilic substitution to the ortho and para positions relative to itself. In the case of the 4-methoxybenzoyl moiety, the para position is occupied by the benzoyl group, thus electrophilic substitution is directed to the positions ortho to the methoxy group (positions 3 and 5 of the benzoyl ring).

Table 2: Representative Substitution Reactions

| Starting Material Derivative | Reagent(s) | Product | Site of Substitution |

| This compound | HNO₃, H₂SO₄ | 1-(4-Methoxybenzoyl)-5-nitroisoquinoline and 1-(4-Methoxybenzoyl)-8-nitroisoquinoline | Isoquinoline ring |

| 1-Chloroisoquinoline | 4-Methoxybenzoyl Grignard | This compound | Isoquinoline ring |

| This compound | Br₂, FeBr₃ | 1-(3-Bromo-4-methoxybenzoyl)isoquinoline | 4-Methoxybenzoyl group |

Cyclization and Annulation Reactions for Fused Heterocyclic Systems

The this compound scaffold can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the activation of the isoquinoline nitrogen to form an isoquinolinium salt, which then undergoes cyclization.

For example, intramolecular cyclization can occur if a suitable nucleophilic group is present on a substituent, which can then attack a reactive site on the isoquinoline or benzoyl moiety. Annulation reactions, where a new ring is fused onto the existing framework, can be achieved through various strategies, including those involving N-acyliminium ion cyclization. These reactions are valuable for constructing polycyclic structures that are often found in natural products and pharmacologically active compounds.

Table 3: Examples of Cyclization and Annulation Reactions

| Starting Material Derivative | Reaction Type | Resulting Fused System |

| N-alkyl-1-(4-methoxybenzoyl)isoquinolinium salt | Intramolecular cyclization | Benzo[a]quinolizinium derivative |

| Derivative with a pendant nucleophile | Annulation | Polycyclic isoquinoline alkaloid core |

Regioselectivity and Stereoselectivity in Reactions Involving this compound Derivatives

The concepts of regioselectivity and stereoselectivity are crucial in understanding the outcomes of reactions involving this compound derivatives.

Regioselectivity refers to the preference for reaction at one position over another. As discussed, electrophilic substitution on the isoquinoline ring is regioselective for positions 5 and 8, while nucleophilic substitution favors position 1. In reactions involving the 4-methoxybenzoyl group, the directing effect of the methoxy group governs the regioselectivity of electrophilic attack.

Stereoselectivity pertains to the preferential formation of one stereoisomer over another. A key instance of stereoselectivity arises in the reduction of the benzoyl ketone. The carbonyl carbon is prochiral, and its reduction can lead to the formation of a new chiral center. The use of chiral reducing agents or catalysts can induce enantioselectivity, leading to the preferential formation of one enantiomer of the resulting alcohol. Diastereoselectivity can be observed in reactions on derivatives that already contain a chiral center. For example, the reduction of the isoquinoline ring in a chiral environment can lead to the diastereoselective formation of tetrahydroisoquinoline derivatives.

Table 4: Regio- and Stereoselective Reaction Examples

| Reaction Type | Regioselectivity Outcome | Stereoselectivity Outcome |

| Nitration | Substitution at C5 and C8 of the isoquinoline ring | Not applicable |

| Reduction of benzoyl ketone | Not applicable | Formation of a racemic mixture of alcohols with achiral reagents; potential for enantioselectivity with chiral reagents |

| Catalytic hydrogenation of a chiral isoquinolinium salt | Saturation of the pyridine ring | Diastereoselective formation of tetrahydroisoquinoline derivatives |

Advanced Spectroscopic and Analytical Methodologies in the Characterization of 1 4 Methoxybenzoyl Isoquinoline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govpharmaffiliates.comchemicalbook.comscispace.com

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 1-(4-Methoxybenzoyl)isoquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its constitution.

Proton (¹H) NMR Analysisnih.govpharmaffiliates.comchemicalbook.comscispace.com

The ¹H NMR spectrum of this compound displays a series of signals corresponding to the distinct protons in the isoquinoline (B145761) and 4-methoxybenzoyl moieties. The aromatic region of the spectrum is typically complex due to the presence of multiple, often overlapping, signals from the protons on both aromatic ring systems.

The protons of the isoquinoline ring can be distinguished based on their chemical shifts and coupling patterns. chemicalbook.comresearchgate.net Similarly, the protons of the 4-methoxyphenyl (B3050149) group exhibit a characteristic pattern, often appearing as two distinct doublets in a para-substituted system. A key singlet signal in the upfield region of the spectrum corresponds to the three protons of the methoxy (B1213986) (-OCH₃) group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Isoquinoline H-3 | 8.5 - 8.7 | d |

| Isoquinoline H-4 | 7.6 - 7.8 | d |

| Isoquinoline H-5, H-8 | 7.9 - 8.2 | m |

| Isoquinoline H-6, H-7 | 7.5 - 7.7 | m |

| Methoxybenzoyl H-2', H-6' | 7.8 - 8.0 | d |

| Methoxybenzoyl H-3', H-5' | 6.9 - 7.1 | d |

| Methoxy (-OCH₃) | 3.8 - 3.9 | s |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysisnih.govpharmaffiliates.comscispace.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the benzoyl group is characteristically found at a downfield chemical shift, typically in the range of 190-200 ppm. The carbons of the isoquinoline and methoxybenzoyl rings appear in the aromatic region (110-160 ppm). The carbon of the methoxy group is observed in the upfield region, usually around 55 ppm. hmdb.ca

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carbonyl) | 194 - 196 |

| Isoquinoline C-1 | 155 - 157 |

| Isoquinoline C-3 | 142 - 144 |

| Isoquinoline C-4 | 120 - 122 |

| Isoquinoline C-4a | 128 - 130 |

| Isoquinoline C-5 | 127 - 129 |

| Isoquinoline C-6 | 126 - 128 |

| Isoquinoline C-7 | 130 - 132 |

| Isoquinoline C-8 | 125 - 127 |

| Isoquinoline C-8a | 136 - 138 |

| Methoxybenzoyl C-1' | 130 - 132 |

| Methoxybenzoyl C-2', C-6' | 132 - 134 |

| Methoxybenzoyl C-3', C-5' | 113 - 115 |

| Methoxybenzoyl C-4' | 163 - 165 |

| Methoxy (-OCH₃) | 55 - 56 |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions. hmdb.cachemicalbook.com

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, it would show a correlation between H-3 and H-4 of the isoquinoline ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly attached proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations between protons and carbons. A crucial correlation would be observed between the protons on the 4-methoxybenzoyl ring (H-2' and H-6') and the carbonyl carbon (C=O), as well as between the carbonyl carbon and the C-1 carbon of the isoquinoline ring. This confirms the attachment of the 4-methoxybenzoyl group to the isoquinoline core at the C-1 position.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Pattern Analysisnih.govpharmaffiliates.comchemicalbook.comnist.gov

Mass spectrometry is a key analytical technique used to determine the molecular weight and to gain insights into the structure of a compound through its fragmentation pattern.

For this compound, electrospray ionization (ESI) would typically be used to generate the protonated molecule [M+H]⁺. The fragmentation of isoquinoline alkaloids is well-studied and often follows characteristic pathways. nih.govnih.govresearchgate.net The fragmentation of this compound is expected to involve cleavages at the bond connecting the isoquinoline and benzoyl moieties, as well as fragmentations within the benzoyl group itself.

Common fragmentation patterns for related structures include the loss of a methyl radical (•CH₃) from the methoxy group and the loss of a carbon monoxide (CO) molecule. nih.gov The primary fragmentation is likely to be the cleavage between the isoquinoline C-1 and the carbonyl carbon, leading to the formation of a stable isoquinolinium cation and a 4-methoxybenzoyl radical or cation. Another significant fragment would be the 4-methoxybenzoyl cation (m/z 135).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determinationnih.gov

HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For this compound (C₁₇H₁₃NO₂), the calculated exact mass of the protonated molecule [M+H]⁺ would be used to confirm its molecular formula.

Table 3: High-Resolution Mass Spectrometry Data

| Ion | Molecular Formula | Calculated Exact Mass |

|---|

The experimentally determined mass from an HRMS analysis would be compared to this calculated value, with a match within a few parts per million (ppm) providing strong evidence for the proposed molecular formula. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identificationnih.govpharmaffiliates.comchemicalbook.comscispace.com

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands corresponding to its key functional groups.

A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the ketone group. The ether linkage of the methoxy group will also give rise to characteristic C-O stretching bands. The aromatic rings will show multiple bands corresponding to C-H and C=C stretching and bending vibrations.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| C=O (Ketone) | Stretch | 1650 - 1670 |

| Aromatic C=C | Stretch | 1500 - 1600 |

| C-N (in isoquinoline) | Stretch | 1300 - 1350 |

| C-O (Aryl ether) | Asymmetric Stretch | 1240 - 1260 |

| C-O (Aryl ether) | Symmetric Stretch | 1020 - 1040 |

Chromatographic Techniques for Purity Assessment and Isomer Differentiation

Chromatographic methods are indispensable for determining the purity of synthetic compounds and for separating isomers. High-Performance Liquid Chromatography (HPLC) and its variations are central to these assessments.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of organic compounds, including isoquinoline derivatives. The method's high resolution and sensitivity make it ideal for detecting and quantifying impurities. For a compound like this compound, a reversed-phase HPLC method would typically be employed.

While specific HPLC parameters for this compound are not published, a general approach can be extrapolated from methods developed for other isoquinoline alkaloids. beilstein-journals.org Such methods often utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is frequently used to ensure the separation of compounds with a range of polarities.

Chiral HPLC is crucial for the separation of enantiomers. Although this compound itself is not chiral, derivatives or precursors in its synthetic pathway may be. The separation of enantiomers is critical as different stereoisomers can exhibit distinct biological activities. Chiral separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability. nih.gov The choice of mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or polar organic solvent system, is critical for achieving optimal separation. nih.govyoutube.com

A study on the chiral separation of a related dihydroisoquinoline derivative, 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide, utilized an amylose-based chiral column to successfully resolve its enantiomers. This highlights the applicability of such methods for the chiral analysis of compounds within this structural class.

Table 1: Illustrative HPLC and Chiral HPLC Parameters for Isoquinoline Derivatives

| Parameter | HPLC for Purity Assessment (General) | Chiral HPLC for Isomer Differentiation (Example) |

|---|---|---|

| Column | Reversed-phase C18, 5 µm, 4.6 x 150 mm | Chiralpak® IA or ID (amylose or cellulose-based) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) | Acetonitrile/Water/Ammonia Solution (e.g., 90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | UV at 254 nm or as appropriate for the chromophore |

| Temperature | Ambient or controlled (e.g., 25 °C) | Ambient or controlled |

| Injection Volume | 10 µL | 10 µL |

This table presents generalized parameters and a specific example for a related compound class, as direct data for this compound is not available.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It is invaluable for the identification and structural characterization of compounds in complex mixtures. nih.govnih.gov For this compound, LC-MS would be employed to confirm its molecular weight and to study its fragmentation patterns, which can provide significant structural information.

In a typical LC-MS analysis of isoquinoline alkaloids, electrospray ionization (ESI) is used in the positive ion mode, as the basic nitrogen atom of the isoquinoline ring is readily protonated. sci-hub.seresearchgate.net This results in the observation of the protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent ion, are then performed to generate characteristic fragment ions. The fragmentation pattern of 1-benzylisoquinolines, a related class of compounds, often involves cleavage at the benzylic position, providing valuable structural clues. sci-hub.se

Table 2: Expected LC-MS Data for this compound

| Analytical Parameter | Expected Value/Observation |

|---|---|

| Molecular Formula | C₁₇H₁₃NO₂ |

| Molecular Weight | 263.29 g/mol |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Parent Ion [M+H] ⁺ | m/z 264.10 |

| Key MS/MS Fragments | Fragmentation would likely occur at the carbonyl linkage and around the isoquinoline and methoxybenzoyl rings. |

This table is based on theoretical calculations for this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This information is crucial for understanding its chemical properties and potential intermolecular interactions.

While the crystal structure of this compound is not available in the Cambridge Structural Database, the structure of a related tetrahydroisoquinoline derivative, (S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, has been reported. researchgate.net This structure provides insights into the typical conformations and packing arrangements of similar isoquinoline-containing molecules. The analysis of the crystal structure of this compound would reveal the planarity of the isoquinoline and benzoyl rings and the dihedral angle between them.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Data |

|---|---|

| Crystal System | Monoclinic or Orthorhombic (common for such molecules) |

| Space Group | e.g., P2₁/c or Pca2₁ (common for chiral or achiral space groups) |

| Unit Cell Dimensions | Dependent on crystal packing |

| Key Structural Features | Dihedral angle between the isoquinoline and methoxybenzoyl rings; planarity of the aromatic systems; potential for π-π stacking and other intermolecular interactions. |

This table presents hypothetical data based on common observations for similar organic molecules, as a crystal structure for this compound has not been published.

Computational Chemistry Approaches to 1 4 Methoxybenzoyl Isoquinoline Structures

Computational chemistry provides powerful tools for investigating the structural, electronic, and reactive properties of molecules like 1-(4-methoxybenzoyl)isoquinoline at the atomic level. These theoretical methods complement experimental studies by offering detailed insights that can be difficult or impossible to obtain through empirical means alone. This section explores various computational approaches that can be applied to elucidate the characteristics of this compound.

Conclusion

Classical and Contemporary Approaches to Isoquinoline Formation

The construction of the isoquinoline skeleton is a foundational step in the synthesis of this compound. Over the years, several classical methods have been refined, and new, more efficient strategies have been developed.

Bischler-Napieralski Cyclization and its Adaptations for 1-Substituted Isoquinolines

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis. jk-sci.comwikipedia.org This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield 3,4-dihydroisoquinolines. organic-chemistry.orgnrochemistry.com These intermediates can then be readily oxidized to the corresponding isoquinolines. wikipedia.orgnrochemistry.com

The reaction is particularly effective when the aromatic ring of the β-arylethylamide contains electron-donating groups, which facilitate the electrophilic cyclization. jk-sci.comnrochemistry.com For the synthesis of this compound, a key precursor would be an N-phenethylamide bearing the 4-methoxybenzoyl group. The presence of the methoxy (B1213986) group on the benzoyl moiety does not directly participate in the cyclization but is a crucial feature of the final target molecule. The efficiency of the cyclization is more dependent on the substituents of the phenethylamine (B48288) portion of the starting material.

Adaptations of the Bischler-Napieralski reaction have been developed to improve yields and expand its substrate scope. For instance, the use of milder reagents like triflic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base such as 2-chloropyridine (B119429) allows the reaction to proceed under less harsh conditions. nrochemistry.comnih.gov This is particularly advantageous for substrates with sensitive functional groups. Another modification involves using nitriles as solvents to suppress the formation of styrene (B11656) byproducts, which can occur via a retro-Ritter reaction. jk-sci.comorganic-chemistry.org

For example, the treatment of N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide with POCl₃ can lead to the formation of 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline. wikipedia.org However, using P₂O₅ exclusively has been shown to yield a mixture of the expected product and an isomer, 6-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline, highlighting the influence of the dehydrating agent on the regioselectivity of the cyclization. wikipedia.org

Table 1: Reagents and Conditions for Bischler-Napieralski Reaction

| Dehydrating Agent | Typical Conditions | Notes |

| Phosphorus oxychloride (POCl₃) | Refluxing in an inert solvent (e.g., toluene, acetonitrile) | Widely used, can be harsh. organic-chemistry.orgnrochemistry.com |

| Phosphorus pentoxide (P₂O₅) | Often used with POCl₃, refluxing conditions | More powerful dehydrating agent, can influence regioselectivity. wikipedia.orgorganic-chemistry.org |

| Triflic anhydride (Tf₂O) | Milder conditions, often with a base (e.g., 2-chloropyridine) | Suitable for sensitive substrates. nrochemistry.comnih.gov |

| Polyphosphoric acid (PPA) | High temperatures | Strong acid and dehydrating agent. nrochemistry.com |

Oxidative Pathways for 1-Benzoylisoquinoline Generation from 1-Benzyl Precursors

An alternative and often more direct route to 1-benzoylisoquinolines involves the oxidation of a 1-benzylisoquinoline (B1618099) precursor. This strategy is advantageous as 1-benzylisoquinolines can be readily synthesized via the Bischler-Napieralski reaction followed by aromatization, or through other established methods. The critical step is the selective oxidation of the benzylic methylene (B1212753) group to a carbonyl group.

Iodine has been employed as an effective oxidant for the conversion of 1-benzyl-3,4-dihydroisoquinolines to 1-benzoylisoquinolines. sci-hub.se This method offers a metal-free alternative to other oxidative procedures. The reaction typically proceeds under mild conditions and demonstrates good functional group tolerance.

A particularly environmentally benign approach utilizes molecular oxygen from the air as the terminal oxidant. sci-hub.se This method often requires a catalyst and can be performed under visible light irradiation, representing a green and sustainable synthetic route. researchgate.net The oxidation of 1-benzyl-3,4-dihydroisoquinolines or their tetrahydroisoquinoline analogs with dioxygen can directly yield the desired 1-benzoylisoquinolines in moderate to good yields. sci-hub.se This process is considered milder and safer than many traditional oxidation methods that employ stoichiometric amounts of heavy metal oxidants. sci-hub.se

Table 2: Comparison of Oxidation Methods for 1-Benzylisoquinoline Precursors

| Oxidant | Precursor | Product | Key Features |

| Iodine (I₂) | 1-Benzyl-3,4-dihydroisoquinoline | 1-Benzoylisoquinoline | Metal-free, mild conditions. sci-hub.se |

| Dioxygen (O₂) / Air | 1-Benzyl-3,4-dihydroisoquinoline or 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | 1-Benzoylisoquinoline | Environmentally friendly, can be catalyzed by light. sci-hub.seresearchgate.net |

Multicomponent Reaction Strategies for Functionalized Isoquinolines

Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like functionalized isoquinolines in a single step from three or more starting materials. iau.ir These reactions are highly atom-economical and can rapidly generate molecular diversity. rsc.org

1,3-Dipolar Cycloaddition Reactions Leading to Pyrroloisoquinoline Frameworks

While not directly yielding this compound, 1,3-dipolar cycloaddition reactions represent a significant MCR strategy for accessing highly functionalized isoquinoline derivatives, specifically pyrrolo[2,1-a]isoquinolines. nih.gov This class of reactions involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. wikipedia.org

In the context of isoquinoline synthesis, an azomethine ylide generated in situ from a tetrahydroisoquinoline derivative can act as the 1,3-dipole. nih.gov For instance, the reaction of isatin (B1672199) with tetrahydroisoquinoline can generate an azomethine ylide, which then undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile, such as an alkyne, to afford complex pyrrolo[2,1-a]isoquinoline (B1256269) frameworks. nih.gov The reaction of an azomethine ylide with an alkyne derivative, followed by oxidation, is a known method for constructing pyrrolo[2,1-a]isoquinoline scaffolds. nih.gov

These cycloaddition strategies are highly valuable for creating libraries of complex isoquinoline-based heterocycles, which can be further modified to introduce substituents like the 4-methoxybenzoyl group, although this would require additional synthetic steps.

Table 3: Key Features of 1,3-Dipolar Cycloaddition for Pyrroloisoquinoline Synthesis

| Reaction Component | Role | Example |

| Isoquinoline derivative | Source of the 1,3-dipole | Tetrahydroisoquinoline. nih.gov |

| Carbonyl compound | Reacts with the isoquinoline to form the ylide | Isatin. nih.gov |

| Dipolarophile | Reacts with the 1,3-dipole in the cycloaddition | Alkyne derivatives. nih.gov |

Tandem Reaction Sequences for Dihydropyrazolo[5,1-a]isoquinolines Incorporating Benzoyl Moieties

An innovative and efficient strategy has been developed for the synthesis of 5,6-dihydropyrazolo[5,1-a]isoquinolines through a one-pot tandem reaction. mdpi.comnih.govx-mol.com This method involves the reaction of C,N-cyclic azomethine imines with α,β-unsaturated ketones. mdpi.comnih.gov The process is typically facilitated by a base, such as potassium carbonate (K₂CO₃), and an oxidant, like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mdpi.comnih.gov This convenient, one-step method encompasses a tandem [3+2]-cycloaddition, detosylation, and oxidative aromatization to yield the functionalized 5,6-dihydropyrazolo[5,1-a]isoquinolines in good yields. mdpi.comnih.gov

A plausible mechanism for this tandem reaction begins with the 1,3-dipolar cycloaddition of a C,N-cyclic azomethine imine with an α,β-unsaturated ketone to form an intermediate. mdpi.com This is followed by the elimination of a tosylate group to create a second intermediate, which then undergoes oxidative aromatization to furnish the final dihydropyrazolo[5,1-a]isoquinoline product. mdpi.com The practicality of this tandem reaction has been demonstrated on a larger scale, highlighting its potential for synthesizing biologically relevant compounds. mdpi.com

This methodology has been successfully applied to a range of substrates. For instance, the reaction of N-T-protected C,N-cyclic azomethine imine with various α,β-unsaturated ketones, including those with δ-NHTs substituents and 1-phenylbut-2-en-1-one, has yielded the corresponding 5,6-dihydropyrazolo[5,1-a]isoquinoline products in moderate to good yields. mdpi.com Even γ-hydroxy-α,β-unsaturated ketones without a protecting group can participate in the reaction, albeit with a lower yield. mdpi.com

Another approach involves the silver(I)-catalyzed reaction of N'-(2-alkynylbenzylidene)hydrazides with (1-arylethylidene)hydrazides. rsc.org This method, conducted in the presence of iodine and tert-butyl hydroperoxide (TBHP), also produces pyrazolo[5,1-a]isoquinolines. rsc.org Furthermore, a one-pot tandem cyclization/[3+2] cycloaddition of N'-(2-alkynylbenzylidene)hydrazides with ethyl 4,4,4-trifluorobut-2-ynoate, catalyzed by silver triflate or mediated by electrophiles, provides a route to highly functionalized trifluoromethylated pyrazolo[5,1-a]isoquinolines in moderate to excellent yields. beilstein-journals.org

| Reactants | Catalyst/Reagents | Product | Yield | Reference |

| C,N-cyclic azomethine imine, α,β-unsaturated ketone | K₂CO₃, DDQ | 5,6-Dihydropyrazolo[5,1-a]isoquinoline | Good | mdpi.comnih.gov |

| N-T-protected C,N-cyclic azomethine imine, 1-phenylbut-2-en-1-one | K₂CO₃, DDQ | 5,6-Dihydropyrazolo[5,1-a]isoquinoline product | 65% | mdpi.com |

| N'-(2-alkynylbenzylidene)hydrazides, (1-arylethylidene)hydrazides | AgOTf, I₂, TBHP | Pyrazolo[5,1-a]isoquinoline | - | rsc.org |

| N'-(2-alkynylbenzylidene)hydrazides, ethyl 4,4,4-trifluorobut-2-ynoate | AgOTf or Electrophiles | Trifluoromethylated pyrazolo[5,1-a]isoquinoline | Moderate to Excellent | beilstein-journals.org |

Transition Metal-Catalyzed Syntheses of Isoquinoline Derivatives

Transition metal catalysis has become an indispensable tool for the synthesis and derivatization of isoquinolines, offering powerful and efficient routes to a wide array of analogs.

C-H Activation Methodologies in Isoquinoline Derivatization

C-H activation has emerged as a powerful strategy for the direct functionalization of isoquinoline scaffolds, avoiding the need for pre-functionalized starting materials. Both rhodium and palladium catalysts have proven effective in this regard.

Rhodium-catalyzed C-H activation has been successfully employed for the synthesis of isoquinolines and their derivatives. nih.gov For example, the direct C-H functionalization of arylhydrazines and their subsequent coupling with internal alkynes under mild, rhodium-catalyzed conditions yield isoquinolines in moderate to excellent yields. nih.gov This method is notable for its use of a simple hydrazine (B178648) moiety as a directing group and proceeds in the absence of an external metal co-oxidant under an air atmosphere. nih.gov The reaction involves the successive C-H bond activation and N-N bond cleavage. nih.gov Similarly, rhodium(III)-catalyzed C-H activation of benzoylhydrazines and their annulation with alkynes provides a route to isoquinolones. rsc.org This strategy can be tuned to achieve a double cascade cyclization with two equivalents of alkynes, leading to tetracyclic amides. rsc.org Furthermore, rhodium(III)-catalyzed C-H activation has been utilized in the synthesis of 4-substituted isoquinolones from O-pivaloyl benzhydroxamic acids and 3,3-disubstituted cyclopropenes. nih.gov A simple and robust procedure for the Rh(III)-catalyzed [4+2] cycloaddition of feedstock gases like ethylene (B1197577) and propyne (B1212725) with N-(pivaloyloxy)benzamides has been developed to afford 3,4-dihydroisoquinolones and 3-methylisoquinolones in very good yields. organic-chemistry.org

Palladium-catalyzed C-H activation has also been extensively explored for the synthesis of isoquinoline derivatives. mdpi.comnih.gov A palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters provides a novel route to 3,4-substituted hydroisoquinolones with good yields and excellent regioselectivity. mdpi.com Another approach involves the palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide (an α-arylation), which furnishes a protected 1,5-dicarbonyl moiety that can be cyclized to an isoquinoline. nih.gov This method is highly regioselective and tolerates a wide range of substituents. nih.gov A one-pot, two-step, palladium(II)-catalyzed tandem C-H allylation/intermolecular amination and aromatization of benzylamines with allyl acetate (B1210297) has been reported for the synthesis of 3-methylisoquinolines. nih.gov Additionally, a palladium-catalyzed carbonylative cyclization of o-(1-alkynyl)benzaldimines with aryl iodides and carbon monoxide affords 3-substituted 4-aroylisoquinolines. acs.org

| Catalyst | Reactants | Product | Key Features | Reference |

| Rhodium | Arylhydrazines, Internal Alkynes | Isoquinolines | Hydrazine directing group, no external oxidant | nih.gov |

| Rhodium(III) | Benzoylhydrazines, Alkynes | Isoquinolones | Tunable double cascade cyclization | rsc.org |

| Rhodium(III) | O-Pivaloyl benzhydroxamic acids, 3,3-Disubstituted cyclopropenes | 4-Substituted isoquinolones | C-H activation mediated coupling | nih.gov |

| Rhodium(III) | N-(Pivaloyloxy)benzamides, Ethylene/Propyne | 3,4-Dihydroisoquinolones/3-Methylisoquinolones | [4+2] cycloaddition of feedstock gases | organic-chemistry.org |

| Palladium | N-Methoxybenzamides, 2,3-Allenoic acid esters | 3,4-Substituted hydroisoquinolones | High regioselectivity | mdpi.com |

| Palladium | Enolate, ortho-Functionalized aryl halide | Isoquinolines | Regioselective, wide substituent tolerance | nih.gov |

| Palladium(II) | Benzylamines, Allyl acetate | 3-Methylisoquinolines | Tandem C-H allylation/amination | nih.gov |

| Palladium | o-(1-Alkynyl)benzaldimines, Aryl iodides, CO | 3-Substituted 4-aroylisoquinolines | Carbonylative cyclization | acs.org |

Aryne Aza-Diels-Alder Reactions for Isoquinoline Ring Construction

The aza-Diels-Alder reaction involving arynes provides a flexible and efficient pathway for the construction of the isoquinoline core. acs.orgresearchgate.netnih.govresearchgate.netacs.orgfigshare.com This strategy is based on the normal electron-demand [4+2] aza-Diels-Alder cycloaddition of electron-rich N-aryl imines with arynes. acs.orgresearchgate.netnih.govresearchgate.net The resulting cycloadduct can then undergo aromatization to yield the desired isoquinoline derivative. acs.org This approach has been successfully utilized in the total synthesis of the naturally occurring benzo[c]phenanthridine (B1199836) alkaloid nornitidine. acs.orgresearchgate.netnih.govresearchgate.net

One of the challenges in this reaction is the potential for an undesired N-arylation side reaction. acs.org However, this can be addressed by performing the reaction under oxidative conditions, which promotes the rapid in situ oxidation of the intermediate cycloadduct before the N-arylation can occur. acs.org This methodology has been shown to be compatible with a variety of functional groups and substitution patterns, making it a versatile tool for the synthesis of diverse isoquinoline derivatives. acs.orgresearchgate.net The reaction often proceeds with excellent regioselectivity when using nonsymmetrical arynes. researchgate.net

Asymmetric Synthesis and Stereocontrol in this compound Precursors

The development of asymmetric methods for the synthesis of chiral isoquinoline alkaloids is of great importance due to their wide range of biological activities. researchgate.netacs.orgnih.gov Many of these natural products possess a chiral center at the C1 position of the tetrahydroisoquinoline core. mdpi.comnih.gov

Enantioselective Synthesis Strategies

A variety of enantioselective strategies have been developed to introduce chirality at the C1 position of the isoquinoline ring system. researchgate.netacs.orgnih.gov These methods can be broadly categorized as either diastereoselective or enantioselective catalytic approaches. acs.orgnih.gov

One common strategy involves the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines. nih.gov This can be achieved through the use of chiral hydride reducing agents, hydrogenation with a chiral catalyst, or enzymatic catalysis. nih.gov The use of chiral auxiliaries on the imine nitrogen of the dihydroisoquinoline, followed by reduction with an achiral metallic hydride, is another effective method. nih.gov

The addition of organometallic reagents to imines or their derivatives is another powerful tool for asymmetric synthesis. For example, the highly diastereoselective addition-cyclization of α-chiral imines with substituted aromatic Grignard reagents, in the presence of 2,2'-bipyridine, provides chiral 1-substituted isoquinolones in excellent yields and with high diastereoselectivities. organic-chemistry.orgnih.gov

Furthermore, chiral phosphoric acid-catalyzed dearomatization of isoquinolines has been developed as an efficient protocol for the enantioselective phosphonation of isoquinolines, leading to the construction of chiral 1,2-dihydroisoquinolines with phosphoryl or phosphono substituents at the C1-position. rsc.org

The asymmetric synthesis of tetrahydroisoquinoline derivatives has also been achieved through the 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with allyl alkyl ketones, catalyzed by a chiral primary amine. mdpi.com This reaction proceeds via an induced dienamine catalysis to afford dinitrogen-fused heterocycles containing the tetrahydroisoquinoline core with high enantioselectivities. mdpi.com

Optical Resolution Techniques for Chiral Intermediates

Optical resolution is a classical yet effective method for obtaining enantiomerically pure compounds. In the context of isoquinoline synthesis, this technique is often applied to chiral intermediates.

The asymmetric addition of metalated [(methylenedioxy)isoquinolyl]oxazolines to aldehydes has been shown to be highly selective for the formation of erythro(α-hydroxybenzyl)isoquinoline diastereomers. fgcu.edu Although this reaction provides a mixture of two erythro stereoisomers, these can be separated and enriched to 100% enantiomeric excess. fgcu.edu The absolute configuration of the major addition product can be established after removal of the chiral auxiliary. fgcu.edu

Diastereomeric Salt Formation

The resolution of racemic mixtures of chiral isoquinoline derivatives, particularly the 1,2,3,4-tetrahydroisoquinoline (B50084) precursors which are readily formed by reduction of the corresponding dihydroisoquinolines, is frequently accomplished through diastereomeric salt formation. This classical method relies on the reaction of the racemic base with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. These salts, having different physical properties, can often be separated by fractional crystallization.

Commonly employed chiral resolving agents for basic compounds like tetrahydroisoquinolines include tartaric acid and its derivatives, such as O,O'-dibenzoyl-L-tartaric acid (DBTA) and O,O'-di-p-toluoyl-L-tartaric acid (DPTA), as well as mandelic acid and camphorsulfonic acid. libretexts.orglibretexts.org The choice of resolving agent and solvent system is critical and often determined empirically.

The process involves dissolving the racemic base and the chiral acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize. After separation by filtration, the optically pure amine can be liberated from the salt by treatment with a base. The more soluble diastereomer remaining in the mother liquor can also be processed to recover the other enantiomer.

For instance, in the resolution of tetramisole, a heterocyclic amine, O,O'-dibenzoyl-(2R,3R)-tartaric acid was used as the resolving agent. The study identified that the bis[(S)-tetramisole]-dibenzoyl-(R,R)-tartrate salt was the key to the separation due to its higher melting point and lower solubility compared to the other possible diastereomeric salts. nih.gov

Table 1: Common Chiral Resolving Acids for Diastereomeric Salt Formation of Basic Compounds

| Chiral Resolving Agent | Chemical Structure | Common Applications |

| (+)-Tartaric Acid | HOOC-CH(OH)-CH(OH)-COOH | Resolution of racemic bases |

| (-)-O,O'-Dibenzoyl-L-tartaric acid | C₁₈H₁₄O₈ | Resolution of a wide range of amines and other basic compounds |

| (1R)-(-)-10-Camphorsulfonic acid | C₁₀H₁₆O₄S | Resolution of amines, amino alcohols, and other basic compounds |

| (S)-(+)-Mandelic acid | C₆H₅CH(OH)COOH | Resolution of racemic alcohols and amines |

This table presents a selection of commonly used chiral resolving agents.

Chiral Chromatography for Enantiomeric Separation

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including alkaloids. researchgate.netnih.gov

These CSPs, such as those found in Chiralpak® and Lux® columns, typically consist of a polysaccharide derivative, like tris(3,5-dimethylphenylcarbamate) of cellulose or amylose, coated or immobilized on a silica (B1680970) gel support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector.

The choice of the mobile phase, which typically consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is crucial for achieving optimal separation. The nature and concentration of the alcohol modifier can significantly affect the retention times and the resolution of the enantiomers.

For example, in the enantiomeric resolution of pyrazoline derivatives, which are also nitrogen-containing heterocyclic compounds, Chiralpak® IA, a column with an amylose-based CSP, provided excellent separation. researchgate.net Similarly, a Lux Cellulose-2 column was effective for the baseline separation of diastereomers of another complex molecule. scirp.org

Table 2: Examples of Polysaccharide-Based Chiral Stationary Phases for HPLC

| Column Name (Brand) | Chiral Selector | Common Elution Modes | Typical Analytes |

| Chiralpak® IA (Daicel) | Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized | Normal Phase, Reversed Phase, Polar Organic | Broad range of chiral compounds, including nitrogen heterocycles |

| Chiralcel® OD-H (Daicel) | Cellulose tris(3,5-dimethylphenylcarbamate) - Coated | Normal Phase | General purpose for a wide variety of racemates |

| Lux® Cellulose-2 (Phenomenex) | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Reversed Phase | Aromatic compounds, amides, esters |

| Lux® Amylose-1 (Phenomenex) | Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized | Normal Phase, Reversed Phase, SFC | Broad applicability, stable in a wide range of solvents |

This table provides examples of commercially available chiral columns and their general characteristics.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Lead Generation

Applications in Advanced Organic Synthesis: A Lack of Specific Data

The utility of a chemical compound as a versatile synthetic intermediate is a cornerstone of advanced organic synthesis, providing pathways to more complex and often biologically active molecules. However, specific applications of 1-(4-Methoxybenzoyl)isoquinoline in this context are not well-reported.

Precursor in Alkaloid Synthesis

The isoquinoline (B145761) core is a fundamental structural component of a vast array of naturally occurring alkaloids. wikipedia.org Synthetic methodologies such as the Bischler-Napieralski and Pictet-Spengler reactions are classic routes to isoquinoline derivatives that can serve as precursors to these complex natural products. wikipedia.org However, a review of the scientific literature did not yield specific examples where This compound is explicitly used as a direct precursor in the total synthesis of a known alkaloid. While related structures like 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydro-isoquinolines have been prepared, this highlights the synthesis of a reduced and differently substituted analogue, not the direct use of the title compound. google.com

Building Block for Complex Heterocyclic Scaffolds

The functionalization of the isoquinoline ring system is a key strategy for the construction of novel and complex heterocyclic scaffolds. The C1 position of isoquinoline is particularly susceptible to nucleophilic attack, making it a prime site for introducing substituents that can be further elaborated. harvard.edu General methods for the synthesis of substituted isoquinolines are abundant in the literature. harvard.edu Nevertheless, there is a lack of specific studies detailing the use of This compound as a foundational building block for the synthesis of more intricate heterocyclic systems. Research on related compounds, such as the synthesis of 5-(4-methoxybenzamido)-2-n-propyl-1,2,3,4-tetrahydroisoquinoline, involves a similar benzoyl moiety but attached to a different position on a saturated isoquinoline core, underscoring the absence of data for the specific compound of interest. prepchem.com

Scaffold Design for Novel Bioactive Agents: Unexplored Potential

The isoquinoline framework is a frequent starting point for the design of novel therapeutic agents due to its proven track record in interacting with biological targets. mdpi.comnih.gov However, the pharmacological profile of This compound itself appears to be largely unexplored.

Exploration in Anticancer Research

Numerous isoquinoline alkaloids and their synthetic derivatives have demonstrated significant anticancer properties through various mechanisms of action. mdpi.com For instance, certain benzylisoquinoline alkaloids isolated from natural sources have shown activity against various cancer cell lines. nih.govnih.gov However, specific in-vitro or in-vivo studies evaluating the anticancer potential of This compound are not readily found in the scientific literature. While related structures have been investigated, the direct assessment of this compound's efficacy against cancer cells remains an open area for research.

Antimicrobial Agent Development

The search for new antimicrobial agents is a critical area of medicinal chemistry, and isoquinoline derivatives have emerged as a promising class of compounds. nih.govnih.gov Studies have shown that various functionalized isoquinolines exhibit bactericidal and fungicidal activity. nih.gov Despite this, there are no specific reports available that detail the evaluation of This compound for its antimicrobial properties. The potential of this specific chemical entity to inhibit the growth of pathogenic microorganisms has not been documented.

Neuroprotective Agent Development

Isoquinoline alkaloids have also been investigated for their potential to treat neurodegenerative diseases. nih.gov Their mechanisms of action often involve antioxidant and anti-inflammatory pathways. While there is a body of research on the neuroprotective effects of the broader class of isoquinoline alkaloids, specific studies on the neuroprotective capabilities of This compound are absent from the current scientific literature. Its potential to mitigate neuronal damage or modulate pathways involved in neurodegeneration has not been reported.

Anti-inflammatory and Analgesic Research

The isoquinoline scaffold is a prominent structural motif in a multitude of natural and synthetic compounds that exhibit a wide array of biological activities. rsc.org Researchers have increasingly focused on isoquinoline derivatives for their potential as anti-inflammatory and analgesic agents, aiming to develop new therapeutic options for pain and inflammation. rsc.orgnih.gov Investigations into this class of compounds have revealed that specific substitutions on the isoquinoline core can lead to significant modulation of their pharmacological effects.

Studies on various isoquinoline derivatives have demonstrated their capacity to interfere with key inflammatory pathways. For instance, certain isoquinoline alkaloids have been shown to exert in vivo anti-inflammatory and analgesic effects by inhibiting the expression of pro-inflammatory mediators such as TNF-α and IL-1β. rsc.org Furthermore, the development of synthetic isoquinoline derivatives has led to the discovery of potent inhibitors of enzymes like cyclooxygenase (COX), which are crucial in the inflammatory process. nih.govnih.gov

Research into isoquinoline-1-carboxamides has shown that these compounds can suppress the production of pro-inflammatory mediators like interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov One particular derivative, N-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101), not only reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) but also inhibited the nuclear translocation of NF-κB, a key transcription factor in the inflammatory response. nih.gov This inhibition was linked to the suppression of the mitogen-activated protein kinases (MAPKs) pathway. nih.gov

Similarly, a series of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and evaluated for their anti-inflammatory and analgesic properties in vivo. nih.gov Among these, compounds 2a and 2n displayed exceptional anti-inflammatory activity, with inhibition rates of 95% and 92.7% respectively in the carrageenan-induced paw edema model in mice. nih.gov Their analgesic effects were equally potent, showing 100% inhibition in the acetic acid-induced writhing test. nih.gov Further investigation into their mechanism revealed that these compounds were moderate and selective inhibitors of the COX-2 isozyme. nih.gov

Another study focused on 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a synthetic analog of natural isoquinoline alkaloids. biomedpharmajournal.org This compound exhibited significant analgesic and anti-inflammatory activity. biomedpharmajournal.org In a model of thermal irritation (hot plate test), the compound, at a dose of 0.5 mg/kg, increased the pain threshold by 147.1%, an effect that was two times higher than that of the reference drugs metamizole (B1201355) sodium and acetylsalicylic acid. biomedpharmajournal.org In a formalin-induced paw edema model, this same dose showed a pronounced anti-inflammatory effect, which was reported to be 3.3 times greater than that of diclofenac (B195802) sodium. biomedpharmajournal.org These findings underscore the potential of 1-substituted isoquinoline derivatives as effective non-narcotic analgesics and anti-inflammatory agents. biomedpharmajournal.org

The collective body of research indicates that the isoquinoline nucleus is a valuable pharmacophore for the design of new anti-inflammatory and analgesic drugs. The substitution pattern, particularly at the 1-position of the isoquinoline ring, plays a critical role in defining the potency and mechanism of action of these compounds.

Detailed Research Findings

Analgesic Activity of 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (Compound 3) in Thermal Irritation (Hot Plate Test)

| Compound | Dose (mg/kg) | Analgesic Activity (% increase in pain threshold) |

|---|---|---|

| Compound 3 | 0.1 | 51.8% |

| 0.5 | 147.1% | |

| 1.0 | 116.0% | |

| 5.0 | 76.9% | |

| 10.0 | 74.3% | |

| Metamizole sodium (Reference) | 10.0 | 71.4% |

| 20.0 | 50.7% | |

| Acetylsalicylic acid (Reference) | 100.0 | 58.0% |

| 200.0 | 71.1% |

Data sourced from Biomedical and Pharmacology Journal. biomedpharmajournal.org

In Vivo Anti-inflammatory and Analgesic Activity of Isoquinoline-2(1H)-carboxamide Derivatives

| Compound | Anti-inflammatory Activity (% inhibition of edema) | Analgesic Effect (% inhibition of writhing) |

|---|---|---|

| Compound 2a | 95% | 100% |

| Compound 2n | 92.7% | 100% |

| Indomethacin (Reference) | - | - |

Data sourced from PubMed. nih.gov

In Vitro COX-1/COX-2 Inhibition Assay of Isoquinoline-2(1H)-carboxamide Derivatives

| Compound | COX-1 Inhibition (IC50, μM) | COX-2 Inhibition (IC50, μM) | COX-2 Selectivity Index (SI) |

|---|---|---|---|

| Compound 2a | >5.41 | 0.47 | 11.5 |

| Compound 2n | >7.83 | 1.63 | 4.8 |

| Celecoxib (Reference) | - | - | - |

Data sourced from PubMed. nih.gov

Future Research Directions and Emerging Paradigms in 1 4 Methoxybenzoyl Isoquinoline Research

Development of More Efficient and Sustainable Synthetic Routes

The traditional methods for synthesizing isoquinoline (B145761) frameworks, such as the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions, have been the bedrock of isoquinoline chemistry. nih.govnumberanalytics.com However, the future of chemical synthesis is increasingly focused on principles of green chemistry and atom economy. numberanalytics.comtandfonline.comrsc.org For 1-(4-methoxybenzoyl)isoquinoline, this translates to the development of novel synthetic strategies that are not only high-yielding but also environmentally benign.

Future synthetic efforts will likely concentrate on:

Catalytic C-H Functionalization: Direct C-H bond activation and functionalization of the isoquinoline core with an appropriate acylating agent represents a highly atom-economical approach. organic-chemistry.orgacs.org Research into transition metal catalysts, such as those based on rhodium, cobalt, or palladium, could enable the direct introduction of the 4-methoxybenzoyl group at the C-1 position of the isoquinoline nucleus, bypassing the need for pre-functionalized starting materials. organic-chemistry.orgacs.org

Flow Chemistry and Microreactor Technology: The use of flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this compound. This technology allows for precise control over reaction parameters, leading to improved yields and reduced byproduct formation.

Biocatalysis: The application of enzymes in the synthesis of isoquinoline alkaloids is a growing field. numberanalytics.com Future research could explore the use of engineered enzymes to catalyze key steps in the synthesis of this compound, offering a highly selective and sustainable alternative to traditional chemical methods.

Eco-Friendly Reaction Media: A significant push towards sustainability involves replacing hazardous organic solvents with greener alternatives. tandfonline.comrsc.org Water, ionic liquids, and deep eutectic solvents (DESs) are being explored as reaction media for isoquinoline synthesis. rsc.orgacs.org For instance, a copper-catalyzed intramolecular cyclization in water has been shown to be an efficient method for producing isoquinoline derivatives. rsc.org

Table 1: Comparison of Traditional and Emerging Synthetic Strategies for Isoquinolines

| Feature | Traditional Methods (e.g., Pictet-Spengler) | Emerging Green Methods |

| Catalyst | Often requires strong acids or dehydrating agents numberanalytics.com | Transition metals (Cu, Rh, Fe), Biocatalysts numberanalytics.comorganic-chemistry.orgrsc.orgresearchgate.net |

| Solvent | Often high-boiling, non-biodegradable organic solvents | Water, Deep Eutectic Solvents, or solvent-free conditions tandfonline.comrsc.orgacs.org |

| Atom Economy | Moderate | High, especially with C-H activation rsc.org |

| Reaction Conditions | Often harsh, with high temperatures tandfonline.com | Milder, with some reactions at room temperature rsc.org |

| Sustainability | Low | High |

Targeted Design of Highly Selective Molecular Probes

The inherent fluorescence properties of the quinoline (B57606) and isoquinoline scaffolds make them attractive candidates for the development of molecular probes for bio-imaging. researchgate.netnih.govcrimsonpublishers.comcrimsonpublishers.com The this compound structure, with its extended π-system, has the potential to be engineered into highly selective fluorescent probes.

Future research in this area will likely focus on:

"Turn-on" Fluorescent Probes: Designing derivatives that exhibit fluorescence only upon binding to a specific analyte. This can be achieved by incorporating functionalities that are sensitive to their microenvironment, such as pH, viscosity, or the presence of specific metal ions or biomolecules. researchgate.netnih.gov For example, quinoline-based probes have been developed for detecting Al³⁺ ions and imaging viscosity changes in living cells. researchgate.netnih.gov

Probes for Disease Diagnosis: Creating derivatives that can selectively bind to biomarkers of diseases like cancer or Alzheimer's. researchgate.netcrimsonpublishers.com Quinoline-based probes have shown promise in detecting and imaging Aβ aggregates associated with Alzheimer's disease. researchgate.net

Multi-Photon Fluorescent Probes: Developing probes that can be excited by near-infrared (NIR) light, which allows for deeper tissue penetration and reduced photodamage in biological imaging. crimsonpublishers.com

PET Ligands: The isoquinoline scaffold can be labeled with positron-emitting radionuclides for use in Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic tool.

Table 2: Potential Applications of this compound-Based Molecular Probes

| Probe Type | Target Analyte/Process | Potential Application |

| Fluorescent Ion Probes | Metal ions (e.g., Al³⁺, Zn²⁺) | Monitoring ion homeostasis in cells researchgate.net |

| Viscosity-Sensitive Probes | Intracellular viscosity | Studying cellular processes and diseases with abnormal viscosity nih.gov |

| Biomarker-Targeted Probes | Aβ aggregates, specific enzymes | Early diagnosis of neurodegenerative diseases and cancer researchgate.netcrimsonpublishers.com |

| pH-Sensitive Probes | Cellular pH | Imaging pH changes in organelles like lysosomes nih.gov |

Integration of Artificial Intelligence and Machine Learning in SAR Prediction and Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govcas.orgmdpi.comresearchgate.net These computational tools can analyze vast datasets to identify patterns that are not readily apparent to human researchers.

For this compound, AI and ML can be applied to:

Predict Structure-Activity Relationships (SAR): ML algorithms can be trained on existing data for isoquinoline derivatives to predict the biological activity of new, unsynthesized compounds. nih.govresearchgate.netnih.gov This allows for the prioritization of synthetic targets with the highest probability of being active. Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in this regard. mdpi.comresearchgate.net

De Novo Drug Design: AI models can be used to generate novel molecular structures based on a desired activity profile. This could lead to the design of this compound derivatives with enhanced potency and selectivity for a specific biological target.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds is a critical step in drug development. mdpi.com AI models can be used to predict these properties in silico, reducing the need for extensive and costly experimental testing. nih.gov

Reaction Optimization: ML algorithms can be used to predict the optimal reaction conditions for the synthesis of this compound and its derivatives, leading to improved yields and reduced waste.

Table 3: Impact of AI and Machine Learning on this compound Research

| Application Area | AI/ML Tool | Expected Outcome |

| SAR Prediction | QSAR, Deep Neural Networks researchgate.netresearchgate.net | Identification of key structural features for biological activity |

| Compound Design | Generative Models | Design of novel derivatives with improved therapeutic profiles |

| ADMET Profiling | Predictive Modeling mdpi.comnih.gov | Early identification of compounds with favorable pharmacokinetic properties |

| Synthesis Planning | Reaction Prediction Algorithms | More efficient and sustainable synthetic routes |

Exploration of Novel Biological Targets for this compound Derivatives

Isoquinoline alkaloids are known to possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnumberanalytics.comamerigoscientific.comnih.govnih.gov While some biological targets of isoquinolines have been identified, there is a vast and underexplored landscape of potential therapeutic applications for derivatives of this compound. nih.govresearchgate.net

Future research will likely involve:

High-Throughput Screening: Screening libraries of this compound derivatives against a wide range of biological targets, such as kinases, proteases, and GPCRs, to identify novel activities. frontiersin.org

Target Deconvolution: For derivatives that show interesting phenotypic effects, identifying the specific molecular target(s) responsible for their activity.

Multi-Target Inhibitors: Designing derivatives that can simultaneously modulate multiple targets involved in a complex disease, which can lead to enhanced therapeutic efficacy. nih.govnih.gov

Exploration of New Therapeutic Areas: Investigating the potential of these compounds in treating a wider range of diseases, including metabolic disorders, viral infections, and parasitic diseases. researchgate.netresearchgate.netresearchgate.net For instance, isoquinoline alkaloids have shown potential as antibacterial, antifungal, and antiviral agents. researchgate.netresearchgate.net

Table 4: Potential Biological Targets and Therapeutic Areas for this compound Derivatives

| Biological Target Class | Examples | Potential Therapeutic Area |

| Protein Kinases | CDK4, Bcr-Abl frontiersin.org | Cancer |

| DNA/RNA | Topoisomerase I nih.govnih.gov | Cancer |

| Enzymes | Acetylcholinesterase, α-Amylase, α-Glucosidase researchgate.netmdpi.com | Neurodegenerative Diseases, Diabetes |

| Microbial Targets | Bacterial cell wall synthesis, Fungal enzymes | Infectious Diseases researchgate.netresearchgate.net |

| Receptors | Opioid receptors, GPCRs numberanalytics.com | Pain management, Neurological disorders |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Methoxybenzoyl)isoquinoline and its derivatives?

- Methodology : The synthesis often involves copper-catalyzed tandem arylation-cyclization using isothiocyanates and diaryliodonium salts, enabling efficient construction of the 1-thio-substituted isoquinoline scaffold . Alternative routes include condensation reactions with 4-methoxybenzoyl chloride and isoquinoline precursors under anhydrous conditions, followed by purification via column chromatography using gradients of ethyl acetate/hexane .

- Key Considerations : Optimize reaction time and temperature (e.g., 80–100°C for 12–24 hours) to minimize by-products like unsubstituted isoquinolines .

Q. How is this compound characterized structurally?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, the methoxy group at the 4-position shows a singlet at ~3.8 ppm in ¹H NMR, while aromatic protons resonate between 7.2–8.5 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular ion consistency, with typical [M+H]⁺ peaks around m/z 280–300 .

Q. What are the primary biological activities reported for this compound?

- Mitochondrial Effects : In vitro studies show modulation of mitochondrial calcium megachannels and lipid peroxidation (LPO) inhibition, with IC₅₀ values in the low micromolar range (e.g., 2.3–5.7 µM) in rat liver mitochondria .

- Anti-Inflammatory Activity : Reduces TNF-α and IL-6 production in LPS-stimulated RAW264.7 macrophages (40–60% inhibition at 10 µM) and suppresses neutrophil migration in zebrafish models .

Advanced Research Questions

Q. How do structural modifications influence bioactivity and mechanism?

- Substituent Effects :

- Methoxy Position : Shifting the methoxy group from the 4- to 3-position reduces mitochondrial LPO inhibition by ~50%, suggesting steric and electronic dependencies .

- Thioether vs. Carbonyl : Replacing the benzoyl group with a thioether (e.g., 1-(4-methoxyphenylthio)isoquinoline) enhances anti-inflammatory potency (IC₅₀ = 0.8 µM vs. 2.5 µM for benzoyl) but decreases mitochondrial targeting .

Q. What contradictions exist in current data, and how can they be resolved?

- Contradiction : Some derivatives show potent anti-inflammatory effects in vitro but limited in vivo efficacy (e.g., <20% oral bioavailability in rodents) .

- Resolution :

Conduct pharmacokinetic studies with deuterated analogs to improve metabolic stability.

Use prodrug strategies (e.g., esterification of the methoxy group) to enhance absorption .

Q. What advanced techniques address challenges in studying mitochondrial interactions?

- Techniques :

- Fluorescent Probes : Label the isoquinoline core with BODIPY dyes to track mitochondrial localization via confocal microscopy .

- Patch-Clamp Electrophysiology : Quantify calcium megachannel activity in isolated mitochondria under varying compound concentrations (0.1–10 µM) .

Q. How can stereochemistry impact the compound’s activity?

- Chiral Derivatives : Enantiomers of this compound with chiral oxazoline substituents (e.g., 4R-isopropyl vs. 4S-tert-butyl) show divergent binding to inflammatory targets (e.g., 10-fold difference in mGluR1 antagonism) .

- Methodology : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers and correlate configurations with activity .

Q. What in vivo models are most relevant for evaluating therapeutic potential?

- Models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.